molecular formula C11H21NO5 B12513766 3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid

3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid

Cat. No.: B12513766
M. Wt: 247.29 g/mol
InChI Key: GGVMLZQOSUWOCK-UHFFFAOYSA-N
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Description

3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid typically involves the protection of an amino group with a Boc group. One common method involves the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the Boc-protected amino alcohol, which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is crucial and is typically followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino and alcohol functional groups.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Reducing Agents: Sodium borohydride (NaBH4) can be used for the reduction of carbonyl groups.

    Coupling Reagents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Boc group yields the free amine, which can then be further functionalized or coupled to form peptides.

Scientific Research Applications

3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving peptide drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid primarily involves its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid is unique due to its specific structure, which includes both a Boc-protected amino group and an ethoxypropanoic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and peptides.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]propanoic acid

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12(4)6-8-16-7-5-9(13)14/h5-8H2,1-4H3,(H,13,14)

InChI Key

GGVMLZQOSUWOCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCC(=O)O

Origin of Product

United States

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